molecular formula C20H22FN3O3S B2566614 Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923797-10-8

Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2566614
CAS No.: 923797-10-8
M. Wt: 403.47
InChI Key: KWCCSFLQFIMKFQ-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This scaffold is notable for its fused bicyclic structure, which combines pyridine and pyrimidine rings. Key substituents include a 3-fluorophenyl group at position 5, an isobutylthio moiety at position 2, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-10(2)9-28-20-23-17-16(18(25)24-20)15(12-6-5-7-13(21)8-12)14(11(3)22-17)19(26)27-4/h5-8,10,15H,9H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCSFLQFIMKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent effects, hydrogen-bonding patterns, and ring conformation.

Hydrogen-Bonding and Crystal Packing

The 4-oxo group in the target compound likely participates in hydrogen-bonding networks, as described in ’s discussion of Etter’s graph set analysis. Compared to non-oxo analogs, this group may stabilize crystal lattices or enhance interactions with biological targets (e.g., ATP-binding pockets in kinases). However, the absence of crystallographic data for the target compound precludes direct comparison with analogs like compound 9, whose tert-butyldimethylsilyloxy group introduces steric shielding of hydrogen-bond donors .

Ring Puckering and Conformational Dynamics

The pyrido[2,3-d]pyrimidine core may exhibit puckering, as analyzed via Cremer-Pople coordinates in . Substituents like the 3-fluorophenyl group could influence puckering amplitude (q) and phase angle (φ), altering the molecule’s three-dimensional shape compared to planar analogs.

Methodological Considerations for Comparative Studies

  • Crystallography : SHELX software () is widely used for determining molecular conformations. If applied to the target compound, it could resolve puckering parameters and hydrogen-bonding motifs for precise comparisons.
  • Hydrogen-Bond Analysis : ’s graph set theory could classify interactions in co-crystals of the target compound, contrasting with analogs lacking the 4-oxo group.
  • Computational Modeling : Molecular dynamics simulations could predict how the isobutylthio group’s steric effects modulate target engagement versus smaller substituents.

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